N-(furan-2-ylmethyl)-3,4-dimethoxyaniline
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Overview
Description
“N-(furan-2-ylmethyl)-3,4-dimethoxyaniline” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The “N-(furan-2-ylmethyl)” part indicates that a furan ring is attached to the nitrogen atom of an aniline group through a methylene (-CH2-) linker. The “3,4-dimethoxy” part means that there are two methoxy (-OCH3) groups attached to the aniline ring at the 3rd and 4th positions .
Molecular Structure Analysis
The molecular structure of similar compounds was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were analyzed using Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions .Scientific Research Applications
Corrosion Inhibition
A study on a related compound, (NE)-N-(furan-2-ylmethylidene)-4-({4-[E)-(furan-2-ylmethylidene)amino] phenyl} ethyl) aniline (SB), has demonstrated its effectiveness as a corrosion inhibitor for copper in hydrochloric acid solution. The inhibitor was found to show good efficiency, with its adsorption on the copper surface following the Langmuir isotherm. This suggests potential applications of similar compounds in protecting metals against corrosion in acidic environments (Issaadi, Douadi, & Chafaa, 2014).
Heterocyclic Compound Synthesis
Research into N-alkylated products based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine showcases the role of furan-based compounds in the synthesis of heterocyclic compounds like 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. These compounds have applications in medicinal chemistry due to their diverse biological activities (El-Essawy & Rady, 2011).
Catalysis
A compound similar in structure, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), has been shown to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This indicates the utility of furan-based compounds in facilitating various catalytic reactions, which are critical in the synthesis of pharmaceutical and fine chemical products (Bhunia, Kumar, & Ma, 2017).
Photophysical Properties
Furan compounds are also researched for their photophysical properties. In one study, the synthesis under microwave-assisted conditions of amides and esters containing furan rings was explored, indicating the potential of these compounds in developing new materials with unique light-absorbing or emitting properties (Janczewski, Zieliński, & Kolesińska, 2021).
Anticancer Activity
Another application area is in anticancer research, where novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin have been synthesized and evaluated for antiproliferative activity against cancer cells. These studies demonstrate the potential of furan-based compounds in the development of new anticancer agents (Romagnoli et al., 2015).
Mechanism of Action
Target of Action
Furan derivatives have been noted for their potential as antimicrobial agents , suggesting that they may interact with bacterial proteins or enzymes as their primary targets.
Mode of Action
Furan derivatives have been associated with antimicrobial activity . This suggests that N-(furan-2-ylmethyl)-3,4-dimethoxyaniline might interact with its targets, leading to the inhibition of essential microbial processes.
Biochemical Pathways
Furan derivatives have been associated with antimicrobial activity , implying that they might interfere with the biochemical pathways essential for microbial growth and survival.
Pharmacokinetics
A related compound, n-(furan-2-ylmethyl)-n-methylprop-2-yn-1-amine (f2mpa), has been reported to have moderate to good admet properties .
Result of Action
It can be inferred from the antimicrobial activity of furan derivatives that the compound might lead to the inhibition of microbial growth.
Action Environment
The synthesis of similar furan derivatives has been successfully performed under microwave-assisted conditions , suggesting that the compound might be stable under a variety of environmental conditions.
Safety and Hazards
Future Directions
The efficient synthesis of bio-based amines from bio-based furanic oxygenates has received extensive attention in recent years . The key factors affecting catalytic performances, such as active metals, supports, promoters, reaction solvents and conditions, as well as the possible reaction routes and catalytic reaction mechanisms are studied and discussed in depth .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,4-dimethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-15-12-6-5-10(8-13(12)16-2)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZVBYZSDQDKBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CO2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355576 |
Source
|
Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
436088-80-1 |
Source
|
Record name | N-(furan-2-ylmethyl)-3,4-dimethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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